6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine is a complex organic compound with notable structural features. Its molecular formula is , and it has a molecular weight of 467.51 g/mol. The compound is classified under quinazolinimine derivatives, which are known for their diverse biological activities, including potential therapeutic applications.
This compound can be sourced from various chemical suppliers, including Key Organics and Chemsrc, where it is available in multiple quantities with a purity level exceeding 90% . It belongs to the category of quinazoline derivatives, which are recognized for their pharmacological properties and are often studied for their potential in medicinal chemistry.
The synthesis of 6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine typically involves multi-step reactions that may include:
Technical Details: Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of 6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine features:
The compound's structural data can be represented in various formats, including its SMILES notation: CC(COC)C1=NC2=C(C=C1C(=N2)N(C)C)C(=O)C=C(C=C2)OC.
The compound can undergo several chemical reactions typical for quinazoline derivatives:
Technical Details: Reaction conditions such as temperature, solvent systems, and catalysts are critical for optimizing yields and selectivity.
The mechanism of action for quinazoline derivatives like this compound often involves interaction with biological targets such as enzymes or receptors.
Research indicates that similar compounds exhibit anti-cancer properties by targeting kinases involved in cell proliferation .
Relevant data includes melting point and boiling point specifics which are crucial for handling and application purposes.
6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine has potential applications in:
The ongoing research into quinazoline compounds highlights their significance in medicinal chemistry and their potential to address various health challenges.
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: